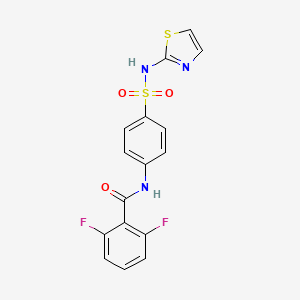

2,6-difluoro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2,6-difluoro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide” is a chemical compound with the linear formula C10H6F2N2OS . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich . Thiazoles, which this compound is a derivative of, are important heterocyclics exhibiting various biological activities .

Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the available resources, thiazole derivatives are known to exhibit various biological activities, which can be affected by substituents on a particular position of the thiazole ring .Applications De Recherche Scientifique

Anticancer Activity

The chemical compound under discussion shares structural similarities with various benzamide derivatives that have been synthesized and evaluated for their anticancer activity. For instance, a series of substituted benzamides exhibited moderate to excellent anticancer activities against various cancer cell lines, such as breast, lung, colon, and ovarian cancers. These compounds showed higher or comparable anticancer activities than the reference drug etoposide, with IC50 values ranging significantly, indicating their potential in cancer treatment strategies (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Antimicrobial and Anti-Inflammatory Activities

Research on derivatives structurally related to the mentioned compound demonstrated significant antimicrobial and anti-inflammatory activities. The synthesis and biological activity evaluation of 5-aryl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1-phenyl-1H-pyrazole-3-carboxamides and their salts showed promising results against analgesic, anti-inflammatory, and antimicrobial activities, highlighting the potential of such compounds in developing new therapeutic agents (Gein, Bobrovskaya, Russkikh, Novikova, Gein, Karpenko, Chashchina, Dmitriev, Yankin, 2019).

Antimicrobial Agents

Further investigations into N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and 5-(2-(phenylamino)-thiazol-4-yl)-benzamide ethers revealed their potency as antimicrobial agents. These compounds displayed significant inhibitory effects against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains, some surpassing the effectiveness of reference drugs. Their antibacterial activity was particularly pronounced against Gram-positive strains, emphasizing the chemical scaffold’s potential in antimicrobial therapy (Bikobo, Vodnar, Stana, Tiperciuc, Nastasă, Douchet, & Oniga, 2017).

Synthesis and Characterization for Antimicrobial Efficacy

A new class of benzamide derivatives bearing different bioactive moieties was synthesized and evaluated for their antimicrobial efficacy. Significant antibacterial and antifungal activities were observed among these compounds, characterized by spectral and elemental analysis. This research underscores the benzamide derivatives’ role in combating microbial infections, providing a foundation for further exploration in antimicrobial drug development (Priya, Swamy, Tejesvi, Basappa, Sarala, Gaonkar, Naveen, Prasad, & Rangappa, 2006).

Mécanisme D'action

- Thiazoles are known to participate in various biological processes due to their structural versatility. They can act as antioxidants, analgesics, anti-inflammatories, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drugs .

Target of Action

Propriétés

IUPAC Name |

2,6-difluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F2N3O3S2/c17-12-2-1-3-13(18)14(12)15(22)20-10-4-6-11(7-5-10)26(23,24)21-16-19-8-9-25-16/h1-9H,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRBIGOVMWKTWDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F2N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((4-fluorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2799810.png)

![6-chloro-N-[3-cyano-4-(methylsulfanyl)phenyl]pyridine-3-carboxamide](/img/structure/B2799815.png)

![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-cyclopentylacetamide](/img/structure/B2799816.png)

![1-[4-[(2S,3R)-3-Aminooxolan-2-yl]piperidin-1-yl]-2-naphthalen-1-ylethanone;hydrochloride](/img/structure/B2799818.png)

![6-ethoxy-3-(4-fluorobenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2799819.png)

![2-[8-(Ethylamino)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetic acid](/img/structure/B2799820.png)

![2-(Benzylsulfonyl)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2799827.png)

![2-{4-[(4-Fluorophenyl)sulfonyl]-1,4-diazepan-1-yl}-4,6-dimethylnicotinonitrile](/img/structure/B2799831.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2799833.png)